(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to "(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile" have been synthesized and structurally analyzed to explore their potential applications. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride has yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's versatility in synthetic organic chemistry and potential for generating novel organic molecules (Frolov et al., 2005).
Optoelectronic Devices and Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, structurally related to the target compound, have been studied for enhanced nonlinear optical limiting, applicable in optoelectronic devices. These compounds are investigated for protecting human eyes and optical sensors, stabilizing light sources in optical communications, and demonstrating the importance of structural modification for improving optical properties (Anandan et al., 2018).
Antimicrobial and Antifungal Activities
New heteroarylacrylonitriles, sharing a core structural motif with the target compound, have shown significant in vitro cytotoxic activities against various cancer cell lines, underlining the potential of such compounds in developing new chemotherapeutic agents. The study suggests that acrylonitrile functionalities play a crucial role in cytotoxicity, with specific substituents enhancing the compound's selectivity towards cancer cells (Sa̧czewski et al., 2004).
Corrosion Inhibition
Thiazoles, related in structure to the target compound, have been synthesized and demonstrated significant corrosion inhibition on copper surfaces, indicating the potential use of such compounds in protecting metals from corrosion. This application is critical in industrial settings where metal preservation is essential (Farahati et al., 2019).
Polymer Modification for Medical Applications
Amine compounds, including structures similar to the target molecule, have been utilized in modifying polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, showing increased thermal stability and promising antibacterial and antifungal activities. This indicates the compound's potential application in medical devices or coatings that require antimicrobial properties (Aly et al., 2015).
properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-19-8-6-18(7-9-19)24-13-17(12-23)22-25-21(14-27-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXGBLCRQCLRX-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.